

Stereochemistry and Enantiomeric Specificity of Ozanimod: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Ozanimod and (R)-Ozanimod. This technical guide provides a comprehensive overview of the stereochemistry of Ozanimod, focusing on the profound impact of its chirality on its pharmacological activity. It has been established that the therapeutic efficacy of Ozanimod is almost exclusively attributed to the (S)-enantiomer, which acts as a potent agonist at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5). In contrast, the (R)-enantiomer is considered pharmacologically inactive. This guide will delve into the enantioselective synthesis of Ozanimod, present the available quantitative data on the binding and functional activity of the active enantiomer, detail the experimental protocols for key assays, and illustrate the relevant biological pathways and experimental workflows.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can drastically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One



enantiomer may be therapeutically active, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a crucial strategy in modern pharmacology to enhance therapeutic efficacy and safety.

Ozanimod is a prime example of a chiral drug where the pharmacological activity is stereospecific. Marketed as a single (S)-enantiomer, its development underscores the importance of understanding and controlling stereochemistry throughout the drug discovery and development process.

Chemical Structure and Stereocenter of Ozanimod

Ozanimod, chemically named 5-(3-((1S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile, contains a single stereocenter at the C1 position of the aminoindane moiety. This gives rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The therapeutic product, known as Ozanimod, is the pure (S)-enantiomer.[1] The absolute configuration of the stereocenter is crucial for its high-affinity binding to and activation of the S1P1 and S1P5 receptors.

Enantioselective Synthesis of (S)-Ozanimod

The synthesis of the enantiomerically pure (S)-Ozanimod is a critical aspect of its manufacturing process. Several enantioselective synthetic routes have been developed to produce the desired stereoisomer with high purity.[1] One common strategy involves the asymmetric reduction of a ketone precursor to establish the chiral amine center.

For instance, a five-step enantioselective synthesis has been reported that starts from 4-cyano indanone.[1] The key stereogenic center is introduced in the final step through an imine asymmetric transfer hydrogenation using Wills' catalysts, achieving a high enantiomeric excess (ee) of 99%.[1] This late-stage introduction of chirality is an efficient strategy to maximize the overall yield of the desired enantiomer.

Data Presentation: Pharmacological Specificity of Ozanimod Enantiomers



The pharmacological activity of Ozanimod is highly dependent on its stereochemistry, with the (S)-enantiomer being the active moiety. While specific quantitative data for the (R)-enantiomer is not extensively available in publicly accessible literature, the available information strongly indicates that it is pharmacologically inactive. The following tables summarize the quantitative data for the active (S)-enantiomer of Ozanimod.

Table 1: Receptor Binding Affinity of (S)-Ozanimod

Receptor Subtype	Ligand	Kı (nM)
Human S1P ₁	(S)-Ozanimod	0.63[2]
Human S1P ₅	(S)-Ozanimod	3.13[2]

Table 2: Functional Potency of (S)-Ozanimod

Receptor Subtype	Assay Type	Parameter	Value (nM)
Human S1P1	GTPyS Binding	EC50	0.41 ± 0.16[1]
Human S1P₅	GTPyS Binding	EC50	11 ± 4.3[1]

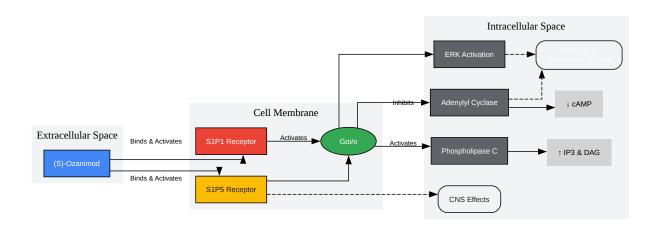
Table 3: Stereospecific Metabolism of Ozanimod by MAO-B



Substrate	Enzyme	K _m (µМ)	V _{max} (pmol/min/mg protein)
(S)-enantiomer of RP101075	Human Liver Mitochondria	4.8	50.3
(S)-enantiomer of RP101075	Human Recombinant MAO-B	1.1	-
(R)-enantiomer of RP101075	Human Recombinant MAO-B	No significant metabolism observed	-
RP101075 is a precursor to the major active metabolite CC112273.			

Signaling Pathways of Ozanimod

(S)-Ozanimod exerts its therapeutic effect by modulating the S1P signaling pathway. As a potent agonist at S1P1 and S1P5 receptors, it triggers a cascade of intracellular events.





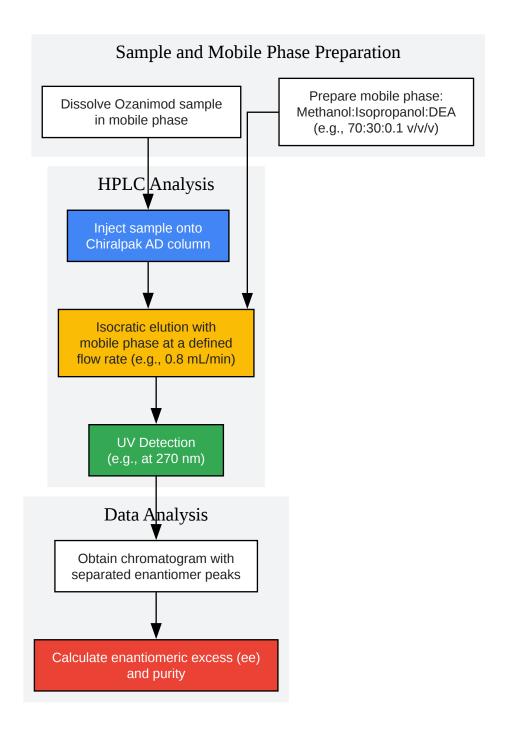
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Caption: S1P Signaling Pathway of (S)-Ozanimod.

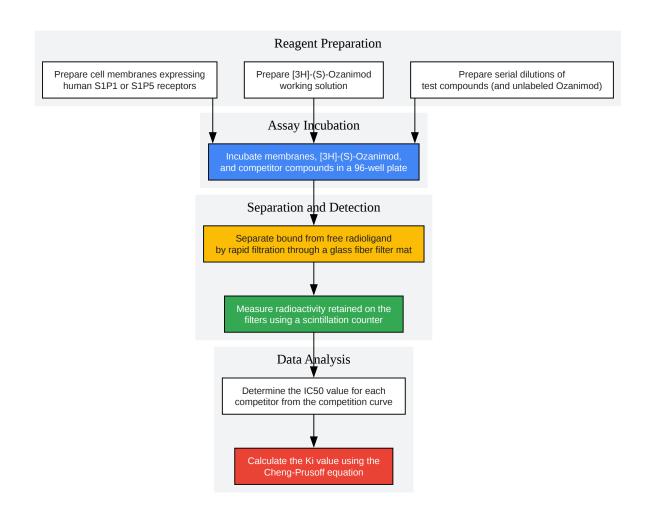
Experimental Protocols Chiral Separation of Ozanimod Enantiomers by HPLC

A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the enantiomers of Ozanimod to ensure the enantiomeric purity of the final drug product.









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